molecular formula C22H25Cl2N3O5S B7693651 Ethyl 4-[2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetyl]piperazine-1-carboxylate

Ethyl 4-[2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetyl]piperazine-1-carboxylate

Cat. No.: B7693651
M. Wt: 514.4 g/mol
InChI Key: MRMGBEZEYMFWAO-UHFFFAOYSA-N
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Description

Ethyl 4-[2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a benzenesulfonyl group, and a dichlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetyl]piperazine-1-carboxylate typically involves multiple steps, including the formation of the piperazine ring, the introduction of the benzenesulfonyl group, and the attachment of the dichlorophenyl moiety. Common synthetic routes may involve:

    Formation of the Piperazine Ring: This can be achieved through cyclization reactions involving diamines and suitable electrophiles.

    Introduction of the Benzenesulfonyl Group: This step often involves sulfonylation reactions using benzenesulfonyl chloride in the presence of a base.

    Attachment of the Dichlorophenyl Moiety: This can be done through nucleophilic substitution reactions using 2,4-dichlorobenzyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzenesulfonyl and dichlorophenyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Ethyl 4-[2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetyl]piperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Pharmacology: The compound can be studied for its potential effects on various biological pathways and receptors.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group may interact with enzymes or receptors, while the dichlorophenyl moiety can enhance binding affinity and specificity. The piperazine ring may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetyl]piperazine-1-carboxylate
  • Ethyl 4-[2-[benzenesulfonyl-[(2,4-dimethoxyphenyl)methyl]amino]acetyl]piperazine-1-carboxylate
  • Ethyl 4-[2-[benzenesulfonyl-[(2,4-difluorophenyl)methyl]amino]acetyl]piperazine-1-carboxylate

Uniqueness

This compound is unique due to the presence of the dichlorophenyl moiety, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents on the phenyl ring.

Properties

IUPAC Name

ethyl 4-[2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25Cl2N3O5S/c1-2-32-22(29)26-12-10-25(11-13-26)21(28)16-27(15-17-8-9-18(23)14-20(17)24)33(30,31)19-6-4-3-5-7-19/h3-9,14H,2,10-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMGBEZEYMFWAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN(CC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25Cl2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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